molecular formula C24H31NO3 B1682980 Ansofaxine CAS No. 916918-80-4

Ansofaxine

Cat. No.: B1682980
CAS No.: 916918-80-4
M. Wt: 381.5 g/mol
InChI Key: QKYBZJLEMOZFFU-UHFFFAOYSA-N
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Description

Ansofaxine, also known as toludesvenlafaxine, is a novel antidepressant that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor. It is primarily used for the treatment of major depressive disorder. This compound is a prodrug of desvenlafaxine, which means it is metabolized in the body to produce desvenlafaxine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ansofaxine is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, 4-methylbenzoate desvenlafaxine. This intermediate is then subjected to esterification reactions to produce this compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and purification processes. The raw materials are mixed in precise proportions, and the reaction is carried out under controlled conditions to ensure consistency and quality. The final product is purified using techniques such as crystallization, filtration, and drying to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Ansofaxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ansofaxine has several scientific research applications:

Mechanism of Action

Ansofaxine exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to increased levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. The molecular targets of this compound include the serotonin transporter, norepinephrine transporter, and dopamine transporter. By blocking these transporters, this compound prevents the reabsorption of neurotransmitters, thereby prolonging their action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s uniqueness lies in its triple reuptake inhibition mechanism, which targets serotonin, norepinephrine, and dopamine. This broader spectrum of action may provide enhanced therapeutic benefits for patients with major depressive disorder compared to other antidepressants that target only one or two neurotransmitters .

Properties

IUPAC Name

[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO3/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24/h7-14,22,27H,4-6,15-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYBZJLEMOZFFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916918-80-4
Record name Toludesvenlafaxine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ansofaxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15052
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TOLUDESVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7CGH459FN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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